molecular formula C19H20N2 B12935340 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile

Katalognummer: B12935340
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: KWWBOBFOZASMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile is an organic compound with the molecular formula C19H20N2This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a benzhydryl group attached to the nitrogen atom .

Vorbereitungsmethoden

The synthesis of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves several steps. One common method includes the reaction of benzhydryl chloride with 2,2-dimethylazetidine in the presence of a base to form the desired product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydride .

This may include the use of continuous flow reactors and other industrial-scale equipment to ensure high yield and purity .

Analyse Chemischer Reaktionen

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and oxidizing or reducing agents as mentioned above. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Wirkmechanismus

The mechanism of action of 1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-Benzhydryl-2,2-dimethylazetidine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the benzhydryl group with the azetidine ring, leading to distinct chemical and biological properties .

Eigenschaften

Molekularformel

C19H20N2

Molekulargewicht

276.4 g/mol

IUPAC-Name

1-benzhydryl-2,2-dimethylazetidine-3-carbonitrile

InChI

InChI=1S/C19H20N2/c1-19(2)17(13-20)14-21(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,14H2,1-2H3

InChI-Schlüssel

KWWBOBFOZASMAC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.